molecular formula C38H22 B1237339 Nonacene

Nonacene

Cat. No.: B1237339
M. Wt: 478.6 g/mol
InChI Key: UIFXPOUSHBMMEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nonacene is an acene that consists of nine ortho-fused benzene rings in a rectilinear arrangement. It is an acene and a member of nonacenes.

Properties

Molecular Formula

C38H22

Molecular Weight

478.6 g/mol

IUPAC Name

nonacyclo[20.16.0.03,20.05,18.07,16.09,14.024,37.026,35.028,33]octatriaconta-1(38),2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32,34,36-nonadecaene

InChI

InChI=1S/C38H22/c1-2-6-24-10-28-14-32-18-36-22-38-20-34-16-30-12-26-8-4-3-7-25(26)11-29(30)15-33(34)19-37(38)21-35(36)17-31(32)13-27(28)9-23(24)5-1/h1-22H

InChI Key

UIFXPOUSHBMMEG-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C=C4C=C5C=C6C=C7C=C8C=C9C=CC=CC9=CC8=CC7=CC6=CC5=CC4=CC3=CC2=C1

Canonical SMILES

C1=CC=C2C=C3C=C4C=C5C=C6C=C7C=C8C=C9C=CC=CC9=CC8=CC7=CC6=CC5=CC4=CC3=CC2=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 1,2,3,4,8,12,13,14,15,19-deca(4′-t-butylphenylthio)-6,10,17,21-tetrahydro-6,10,17,21-tetra(2′,6′-dimethylphenyl)nonacene-6,10,17,21-tetraol (0.04 g, 0.015 mmol) in 1,4-dioxane (10 mL) was added anhydrous SnCl2 (0.1 g, 0.52 mmol). To this suspension was added 10% HCl (1 mL) in complete darkness and the resulting mixture was stirred at room temperature for 0.5 h under Ar. Upon completion of the reaction, black precipitates were filtered in the dark light under N2. The solids were washed with water (50 mL) followed by methanol to yield persistent nonacene derivative 1,2,3,4,8,12,13,14,15,19-deca(4′-t-butylphenylthio)-6,10,17,21-tetra(2′,6′-dimethylphenyl)nonacene as a black solid. 1H NMR (500 MHz, CDCl3): δ 8.83 (s, 4H), 8.74 (s, 4H), 7.14 (m, 20H), 7.08 (m, 10H), 7.00 (m, 10H), 6.72 (m, 8H), 6.66 (m, 4H), 1.96 (s, 24H), 1.23 (bs, 90H). 13C NMR (125.68 MHz, CDCl3): δ 148.9, 148.7, 148.5, 148.4, 143.5, 143.4, 142.9, 137.7, 137.1, 136.0, 134.2, 133.7, 131.4, 131.3, 130.9, 128.7, 128.4, 128.2, 128.0, 127.9, 127.5, 127.2, 126.1, 126.1, 126.0, 126.0, 34.50, 34.48, 31.51, 31.45, 31.4, 19.9. LDI-MS m/z: 2536 [M+], UV-vis λmax (nm): 550, 600, 655, 716, 846, 921, 1033. The 1H NMR spectrum of 1,2,3,4,8,12,13,14,15,19-deca(4′-t-butylphenylthio)-6,10,17,21-tetra(2′,6′-dimethylphenyl)nonacene and the compound structure are shown in FIGS. 17A & B.
Name
1,2,3,4,8,12,13,14,15,19-deca(4′-t-butylphenylthio)-6,10,17,21-tetrahydro-6,10,17,21-tetra(2′,6′-dimethylphenyl)nonacene-6,10,17,21-tetraol
Quantity
0.04 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three

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